molecular formula C7H6F2N2O2 B2489780 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 2247106-89-2

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B2489780
CAS No.: 2247106-89-2
M. Wt: 188.134
InChI Key: UBTWQGPWURKTRC-UHFFFAOYSA-N
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Description

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 2247106-89-2) is a high-purity chemical compound offered for research and development purposes. It features the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This molecule is a fluorinated pyrrolopyrazole derivative, a class of structures recognized in medicinal chemistry as valuable scaffolds for drug discovery . The presence of the carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules, such as amides and esters, through straightforward coupling reactions. The incorporation of two fluorine atoms can influence the compound's electronic properties, metabolic stability, and bioavailability, which are key parameters in the design of bioactive molecules . Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and this specific derivative is intended for use in exploratory research, including but not limited to, the development of novel pharmaceutical agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)2-4-1-5(6(12)13)10-11(4)3-7/h1H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTWQGPWURKTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-89-2
Record name 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of a pyrrole derivative with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the pyrrolo[1,2-b]pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related analogs (Table 1):

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (non-fluorinated analog)

5,5-Dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole derivatives (e.g., Q6E ligand in CDK9 inhibitors)

Indeno[1,2-b]pyran-2-carboxylic acid, 4,5-dihydro-4-oxo (larger fused-ring system)

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid C₇H₆F₂N₂O₂ 188.13 5,5-F₂, 2-COOH High electronegativity, metabolic stability
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid C₇H₈N₂O₂ 152.15 None (parent structure) Baseline for fluorination effects
Q6E ligand (5,5-dimethyl analog) C₂₂H₂₈ClN₅O₂ 429.94 5,5-(CH₃)₂, pyridinyl Kinase inhibition (CDK9/cyclin T1)
Indeno[1,2-b]pyran-2-carboxylic acid, 4,5-dihydro-4-oxo C₁₃H₈O₄ 228.20 Fused indeno-pyran Larger aromatic system
Key Differences and Implications

Fluorine vs. Methyl Substituents :

  • The 5,5-difluoro substitution enhances electronegativity and polarity compared to the 5,5-dimethyl group in Q6E. Fluorine’s small size and strong electron-withdrawing effects may improve binding specificity in enzyme pockets compared to bulky methyl groups .
  • The dimethyl analog (Q6E) exhibits kinase inhibitory activity, suggesting that substituent choice on the pyrrolo-pyrazole ring critically impacts biological function .

Carboxylic Acid Positioning: The 2-carboxylic acid group in the target compound mirrors the non-fluorinated analog (), enabling hydrogen-bonding interactions similar to those in indenoindole-based CK2 inhibitors (e.g., compound 5a, IC₅₀ = 0.17 µM) .

Ring System Variations: The indeno-pyran derivative () has a larger conjugated system, which may favor π-π stacking but reduce solubility compared to the smaller pyrrolo-pyrazole core .

Biological Activity

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS Number: 2247106-89-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[1,2-b]pyrazole core structure, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to active sites on these targets, potentially inhibiting their activity or modulating their function. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways associated with various diseases.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains. For instance:

  • Activity against Mycobacterium tuberculosis : The compound was tested against Mycobacterium tuberculosis (Mtb) and showed promising inhibitory effects with a binding affinity (KD) of less than 20 µM in certain assays .

Anticancer Properties

Research into the anticancer properties of this compound has indicated potential efficacy in inhibiting cancer cell proliferation. In vitro studies have reported:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies.

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties. Preliminary data indicate:

  • Inhibition of Viral Replication : The compound has shown activity against specific viral strains in laboratory settings.

Case Study: Mycobacterium tuberculosis Inhibition

A study published in bioRxiv explored the binding interactions between fragments derived from various heterocycles and MtbPPAT (Mycobacterium tuberculosis phosphopantetheine adenylyltransferase). The inclusion of pyrazole fragments like this compound was linked to enhanced binding affinity and inhibition of enzyme activity .

Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/Binding AffinityReference
AntimicrobialMycobacterium tuberculosisKD < 20 µM
AnticancerVarious cancer cell linesSignificant cytotoxicity observed
AntiviralSpecific viral strainsPreliminary data suggest inhibition

Q & A

Q. What are the key structural features of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound’s fused pyrrolo-pyrazole core, fluorinated at C5, and the carboxylic acid group at C2 determine its reactivity. Fluorine atoms increase electrophilicity and stabilize intermediates via electron-withdrawing effects. The carboxylic acid enables hydrogen bonding and salt formation. Structural characterization should combine X-ray crystallography for bond-length/angle analysis (e.g., C-F bond polarization) and NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm regiochemistry. Computational tools like DFT can model electrostatic potential surfaces to predict reactive sites .

Q. Table 1: Key Structural Parameters

ParameterValue (X-ray/DFT)Significance
C5-F Bond Length~1.34 ÅInductive effects on ring electron density
Dihedral Angle (C2-C3)~15°Planarity for conjugation with COOH
pKa (COOH)~3.5 (estimated)pH-dependent solubility/reactivity

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry (1:1–1:2 precursor ratio). Use quantum chemical calculations (e.g., DFT-based transition state analysis) to identify rate-limiting steps and optimize cyclization conditions. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting viable pathways .

Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

  • Methodological Answer :
  • LC-MS : Monitor reaction progress and detect low-abundance intermediates.
  • Multinuclear NMR : ¹⁹F NMR tracks fluorine environments; ¹H-¹³C HSQC confirms regioselectivity.
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
  • HPLC-PDA : Quantify purity using reverse-phase columns (C18) with UV detection at λ = 210–260 nm.

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Use ab initio methods (e.g., MP2 or CCSD(T)) to map potential energy surfaces for cyclization or fluorination steps. Compare with experimental kinetic data (e.g., Eyring plots) to validate transition states. Tools like Gaussian or ORCA can simulate solvent effects (SMD model) and predict regioselectivity in electrophilic substitutions .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?

  • Methodological Answer : Perform meta-analysis using Bayesian statistics to weigh variability sources (e.g., cell-line differences, assay conditions). Validate findings via orthogonal assays:
  • In vitro : Dose-response curves (IC50) in multiple cell lines (e.g., HEK293 vs. HeLa).
  • In silico : Molecular docking to assess binding affinity consistency across protein conformers (e.g., MD-simulated receptor flexibility) .

Q. What strategies can identify biological targets of this compound in complex systems?

  • Methodological Answer :
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pulldown and LC-MS/MS identification.
  • SPR Biosensing : Screen against kinase or GPCR libraries to measure binding kinetics (ka/kd).
  • CRISPR-Cas9 Knockout : Validate target relevance by correlating gene deletion with loss of compound activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis to determine decomposition onset temperature.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Parallel Synthesis : Generate analogs via Suzuki-Miyaura coupling or amide formation, varying substituents at C3/C7.
  • QSAR Modeling : Use PLS regression or Random Forests to correlate descriptors (logP, polar surface area) with bioactivity.
  • Free-Wilson Analysis : Decompose activity contributions of specific substituents .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Audit reaction parameters across studies:
  • Catalyst Purity : Trace metal content in Pd catalysts affects cross-coupling efficiency.
  • Oxygen Sensitivity : Use Schlenk-line techniques for air-sensitive steps.
  • Byproduct Analysis : HRMS to identify side products (e.g., dehalogenation or dimerization) .

Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?

  • Methodological Answer :
  • HILIC Chromatography : Resolve polar impurities using hydrophilic interaction columns.
  • SFC : Supercritical CO2 with methanol co-solvent enhances enantiomeric separation if chiral centers exist.
  • Membrane Filtration : Tangential flow filtration (10 kDa MWCO) to remove polymeric byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.